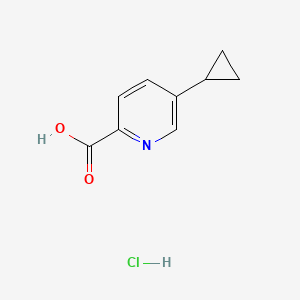

5-Cyclopropylpicolinic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Cyclopropylpicolinic acid hydrochloride is a chemical compound with the molecular formula C9H10ClNO2. It is a derivative of picolinic acid, where a cyclopropyl group is attached to the fifth position of the pyridine ring. This compound is often used in various scientific research applications due to its unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropylpicolinic acid hydrochloride typically involves the cyclopropylation of picolinic acid. This can be achieved through a series of reactions starting from picolinic acid, which undergoes cyclopropylation using cyclopropyl bromide in the presence of a base such as potassium carbonate. The resulting product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclopropylation reactions under controlled conditions to ensure high yield and purity. The process includes the use of automated reactors and purification systems to streamline the production and maintain consistency in the quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

5-Cyclopropylpicolinic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form different reduced derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1. Neuropharmacological Applications

Research indicates that 5-cyclopropylpicolinic acid hydrochloride exhibits significant neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that this compound can enhance synaptic plasticity and improve cognitive functions by modulating neurotransmitter systems, particularly cholinergic and glutamatergic pathways.

Case Study: Neuroprotection in Animal Models

In a study involving rodent models of neurodegeneration, treatment with this compound resulted in a notable decrease in neuronal cell death and improved behavioral outcomes in memory tasks. The compound's ability to inhibit oxidative stress pathways was highlighted as a critical mechanism for its protective effects.

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It has shown efficacy in reducing inflammation markers in various preclinical models of inflammatory diseases.

Research Findings:

- In vitro studies demonstrated that this compound could downregulate pro-inflammatory cytokines such as IL-1β and TNF-α.

- A related study indicated that the compound effectively reduced inflammation in models of rheumatoid arthritis.

Agricultural Applications

1. Herbicidal Activity

Emerging research suggests that this compound may serve as an effective herbicide. Its structural analogs have been tested for their ability to inhibit specific plant growth pathways, leading to controlled plant growth regulation.

Case Study: Herbicidal Efficacy

A field trial assessing the herbicidal activity of the compound showed promising results against common agricultural weeds. The application of the compound resulted in a significant reduction in weed biomass without adversely affecting crop yield.

Summary of Research Findings

The following table summarizes key research findings related to the applications of this compound:

| Application Area | Findings |

|---|---|

| Neuropharmacology | Enhances synaptic plasticity; reduces neuronal cell death; improves cognitive function |

| Anti-inflammatory Effects | Downregulates IL-1β and TNF-α; effective in rheumatoid arthritis models |

| Agricultural Science | Exhibits herbicidal activity; reduces weed biomass without affecting crop yield |

Mecanismo De Acción

The mechanism of action of 5-Cyclopropylpicolinic acid hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparación Con Compuestos Similares

Similar Compounds

Picolinic acid: The parent compound, which lacks the cyclopropyl group.

Cyclopropylpyridine: A similar compound with a cyclopropyl group attached to the pyridine ring but at a different position.

Cyclopropylcarboxylic acid: Another related compound with a cyclopropyl group attached to a carboxylic acid.

Uniqueness

5-Cyclopropylpicolinic acid hydrochloride is unique due to the specific positioning of the cyclopropyl group on the pyridine ring, which imparts distinct chemical and biological properties.

Actividad Biológica

5-Cyclopropylpicolinic acid hydrochloride (5-CPPA) is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

5-CPPA is a derivative of picolinic acid, characterized by the presence of a cyclopropyl group. Its molecular formula is C_8H_9ClN_2O_2, and it has been studied for various biological activities including its role as a modulator in metabolic pathways.

The biological activity of 5-CPPA is primarily linked to its interaction with specific receptors and enzymes. Research indicates that it acts as a selective modulator of the farnesoid X receptor (FXR) , which plays a crucial role in bile acid homeostasis and lipid metabolism. Activation of FXR leads to downstream effects such as the modulation of genes involved in cholesterol and bile acid synthesis.

Key Findings:

- FXR Agonism : In vitro studies demonstrate that 5-CPPA exhibits significant agonistic activity towards FXR, leading to increased expression of fibroblast growth factor 15 (FGF15) and decreased expression of cholesterol 7-alpha-hydroxylase (CYP7A1) in liver cells .

- Metabolic Stability : While 5-CPPA shows promising potency in FXR activation, its metabolic stability has been a concern. For instance, modifications to its structure have been explored to enhance stability while retaining its biological efficacy .

Biological Activity Data

The following table summarizes key experimental results regarding the biological activity of 5-CPPA:

Case Study 1: FXR Modulation in Cholestasis

In a mouse model of cholestasis induced by bile duct ligation, administration of 5-CPPA significantly reduced hepatic hydroxyproline levels, correlating with decreased fibrosis markers. This suggests a protective role against liver damage through FXR-mediated pathways .

Case Study 2: Metabolic Effects

A pharmacokinetic study indicated that oral administration of 5-CPPA resulted in favorable bioavailability and low clearance rates, making it a candidate for further development in treating metabolic disorders linked to dysregulated bile acid synthesis .

Propiedades

IUPAC Name |

5-cyclopropylpyridine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2.ClH/c11-9(12)8-4-3-7(5-10-8)6-1-2-6;/h3-6H,1-2H2,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAWNANVOTADYBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=C(C=C2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.